Futoenone
Futoenone
Futoenone is a neolignan with formula C20H20O5 that is isolated from Magnolia sprengeri and Piper wallichii. It has a role as a plant metabolite. It is a bridged compound, a member of benzodioxoles, an organic heterotricyclic compound, an enol ether, an enone, a neolignan, a cyclic ketone and a ring assembly.
Futoenone is a natural product found in Magnolia sprengeri, Piper kadsura, and Magnolia liliiflora with data available.
Futoenone is a natural product found in Magnolia sprengeri, Piper kadsura, and Magnolia liliiflora with data available.
Brand Name:
Vulcanchem
CAS No.:
19913-01-0
VCID:
VC20782104
InChI:
InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1
SMILES:
CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5
Molecular Formula:
C20H20O5
Molecular Weight:
340.4 g/mol
Futoenone
CAS No.: 19913-01-0
Cat. No.: VC20782104
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Futoenone is a neolignan with formula C20H20O5 that is isolated from Magnolia sprengeri and Piper wallichii. It has a role as a plant metabolite. It is a bridged compound, a member of benzodioxoles, an organic heterotricyclic compound, an enol ether, an enone, a neolignan, a cyclic ketone and a ring assembly. Futoenone is a natural product found in Magnolia sprengeri, Piper kadsura, and Magnolia liliiflora with data available. |
|---|---|
| CAS No. | 19913-01-0 |
| Molecular Formula | C20H20O5 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one |
| Standard InChI | InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1 |
| Standard InChI Key | SXHVHWXETMBKPP-KXXATPMCSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 |
| SMILES | CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator